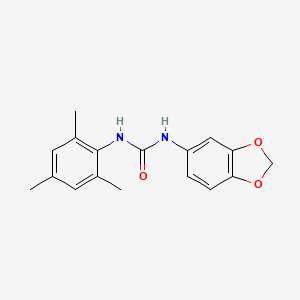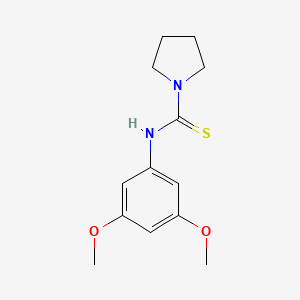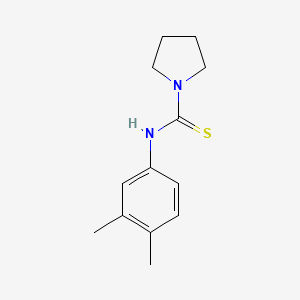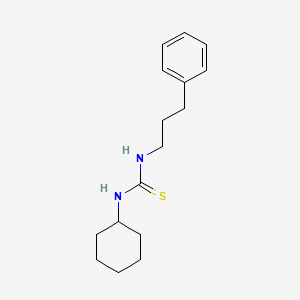
1-Cyclohexyl-3-(3-phenylpropyl)thiourea
Overview
Description
N-cyclohexyl-N’-(3-phenylpropyl)thiourea is an organic compound belonging to the class of thioureas. Thioureas are sulfur analogs of ureas, where the oxygen atom in the urea is replaced by a sulfur atom. This compound is characterized by the presence of a cyclohexyl group and a 3-phenylpropyl group attached to the nitrogen atoms of the thiourea moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-cyclohexyl-N’-(3-phenylpropyl)thiourea can be achieved through several methods. One common approach involves the reaction of cyclohexylamine with 3-phenylpropyl isothiocyanate in an organic solvent such as dichloromethane or ethanol. The reaction is typically carried out at room temperature and yields the desired thiourea derivative after purification .
Another method involves the use of elemental sulfur and isocyanides in the presence of aliphatic amines. This reaction proceeds efficiently at ambient temperature and produces thioureas in excellent yields .
Industrial Production Methods
Industrial production of N-cyclohexyl-N’-(3-phenylpropyl)thiourea may involve large-scale synthesis using similar methods as described above. The choice of method depends on factors such as cost, availability of reagents, and desired purity of the final product. Optimization of reaction conditions, such as temperature, solvent, and reaction time, is crucial for maximizing yield and minimizing by-products.
Chemical Reactions Analysis
Types of Reactions
N-cyclohexyl-N’-(3-phenylpropyl)thiourea undergoes various chemical reactions, including:
Oxidation: Thioureas can be oxidized to form corresponding ureas or sulfonyl derivatives.
Reduction: Reduction of thioureas can lead to the formation of amines.
Substitution: Thioureas can participate in nucleophilic substitution reactions, where the sulfur atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as amines, alcohols, and thiols can react with thioureas under mild conditions.
Major Products Formed
Oxidation: Ureas or sulfonyl derivatives.
Reduction: Amines.
Substitution: Various substituted thiourea derivatives depending on the nucleophile used.
Scientific Research Applications
N-cyclohexyl-N’-(3-phenylpropyl)thiourea has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anticancer and antiviral activities.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of N-cyclohexyl-N’-(3-phenylpropyl)thiourea involves its interaction with molecular targets through hydrogen bonding and other non-covalent interactions. Thioureas can act as Lewis acids, forming double hydrogen bonds with electrophiles. This interaction can activate the electrophile, facilitating various chemical reactions .
Comparison with Similar Compounds
Similar Compounds
N-cyclohexyl-N’-(1-methyl-3-phenylpropyl)urea: Similar structure but with a urea moiety instead of thiourea.
N-cyclohexyl-N’-(propyl)phenyl urea: Another urea derivative with a different alkyl group.
Uniqueness
N-cyclohexyl-N’-(3-phenylpropyl)thiourea is unique due to the presence of the thiourea moiety, which imparts distinct chemical reactivity and biological activity compared to its urea analogs. The sulfur atom in thioureas can engage in different types of interactions and reactions, making them valuable in various applications.
Properties
IUPAC Name |
1-cyclohexyl-3-(3-phenylpropyl)thiourea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2S/c19-16(18-15-11-5-2-6-12-15)17-13-7-10-14-8-3-1-4-9-14/h1,3-4,8-9,15H,2,5-7,10-13H2,(H2,17,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WBVQIFRQTDIGJM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC(=S)NCCCC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
22.5 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49824237 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


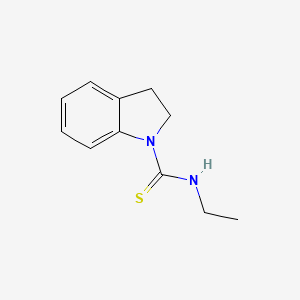
![N-(3-{[(propylamino)carbonothioyl]amino}phenyl)acetamide](/img/structure/B4287285.png)
![1-Cyclopentyl-3-[1-(pyridin-4-yl)ethyl]thiourea](/img/structure/B4287291.png)
![N'-cyclopentyl-N-methyl-N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]thiourea](/img/structure/B4287303.png)
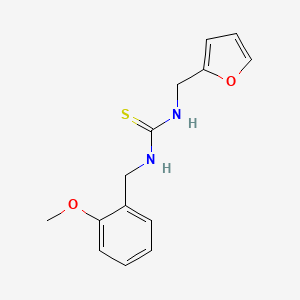
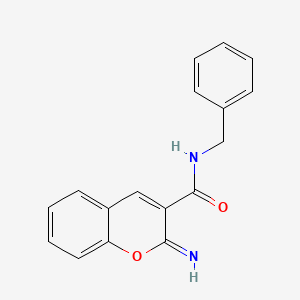
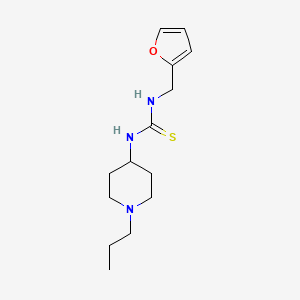
![(2S)-3-phenyl-2-[(1-propylbutyl)amino]-1-propanol](/img/structure/B4287338.png)
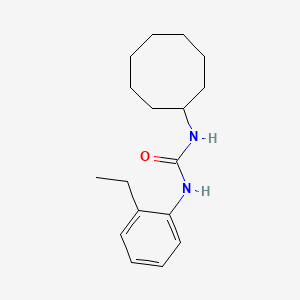
![4-[(naphthalen-1-ylcarbamoyl)amino]benzoic acid](/img/structure/B4287369.png)
![N-(3-{[(1-naphthylamino)carbonyl]amino}phenyl)acetamide](/img/structure/B4287370.png)
